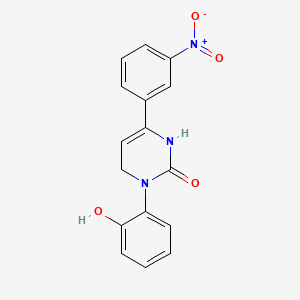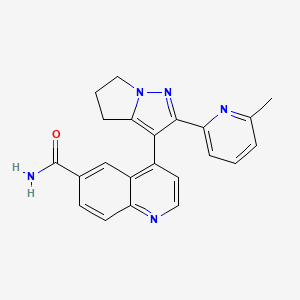
Galunisertib
描述
Galunisertib (LY2157299) is a small molecular experimental cancer drug previously in development by Eli Lilly . It is a TGF-b inhibitor . Development of galunisertib by Eli Lilly was discontinued in January 2020 . Galunisertib was investigated in a phase II trial for treatment of hepatocellular carcinoma .
Molecular Structure Analysis
Galunisertib is one of the most prolific compounds in the number of structurally characterized polymorphic modifications . Crystal chemical analysis of 11 solvates of galunisertib was carried out using the method of molecular Voronoi–Dirichlet polyhedra .
Physical And Chemical Properties Analysis
Galunisertib has a molecular weight of 369.42 . Its chemical formula is C22H19N5O . It appears as a white to beige powder .
科学研究应用
Treatment of Solid Tumors and Non-Small Cell Lung Cancer (NSCLC)
Galunisertib has been used in a phase Ib/II study in combination with nivolumab for the treatment of solid tumors and NSCLC . The study targeted tumor immune suppression in patients with advanced refractory solid tumors and patients with recurrent/refractory NSCLC . The trial was conducted between October 2015 and August 2020, and no dose-limiting toxicities were observed in phase I . Preliminary efficacy was observed in a subset of patients in the Phase 2 NSCLC cohort .
Antifibrotic Effects on Dermal Fibroblasts
Galunisertib has shown antifibrotic effects on TGF-β-induced fibroproliferative dermal fibroblasts . It has been found to diminish dermal fibroblast proliferation to homeostatic levels without cytotoxicity at concentrations as high as 10 μM . An in vitro scratch assay revealed that galunisertib significantly enhanced cellular migration and in vitro wound closure beginning 24 h post-injury .
Treatment of Glioma
Galunisertib has been used in trials studying the basic science and treatment of Glioma . Gliomas are a type of tumor that occurs in the brain and spinal cord.
Treatment of Neoplasms
Galunisertib has also been used in trials for the treatment of Neoplasms . Neoplasms are abnormal growths of tissue that can lead to cancer.
Treatment of Solid Tumor
Galunisertib has been used in trials studying the treatment of Solid Tumor . Solid tumors are an abnormal mass of tissue that usually does not contain cysts or liquid areas.
Treatment of Glioblastoma
Galunisertib has been used in trials studying the treatment of Glioblastoma . Glioblastoma is a type of aggressive brain tumor.
Treatment of Prostate Cancer
Galunisertib has been used in trials studying the treatment of Prostate Cancer . Prostate cancer is a common type of cancer in men.
Inhibition of TGFβ-dependent Functions
Galunisertib has been demonstrated to inhibit a number of TGFβ-dependent functions leading to anti-tumor activity . This makes it a promising candidate for cancer therapy.
作用机制
Mode of Action
Galunisertib binds to the kinase domain of TGFβRI, thereby preventing the activation of TGF-β-mediated signaling pathways . It selectively inhibits the serine/threonine activity of the receptor, thereby preventing the phosphorylation of downstream proteins, SMAD2 and SMAD3 . This inhibition of TGF-β signaling can reverse TGF-β and regulatory T cell-mediated suppression of human T cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by galunisertib is the TGF-β/SMAD signaling pathway . By inhibiting TGFβRI, galunisertib prevents the phosphorylation of SMAD2 and SMAD3, key proteins in the TGF-β signaling pathway . This inhibition disrupts the pathway, leading to a decrease in tumor growth, survival, and metastasis .
Result of Action
The molecular effects of galunisertib include the inhibition of TGF-β-induced SMAD phosphorylation, which leads to a decrease in the expression of fibrotic genes . On a cellular level, galunisertib has been shown to inhibit the proliferation of TGF-β-overexpressing tumor cells . It also promotes anti-tumor immunity, leading to durable, complete responses in some cases .
Action Environment
The action of galunisertib can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. Studies have shown that the combination of galunisertib with PD-L1 blockade resulted in improved tumor growth inhibition and complete regressions in colon carcinoma models, demonstrating potential synergy when co-targeting TGFβ and PD-1/PD-L1 pathways . .
安全和危害
未来方向
Galunisertib is currently being studied in combination with nivolumab (anti-PD-1) for the treatment of patients with advanced solid tumors including hepatocellular carcinoma . Incorporating radiation into a treatment regimen including anti-PD-1 therapy and TGFβ blockade would be a reasonable next step .
属性
IUPAC Name |
4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c1-13-4-2-5-18(25-13)21-20(19-6-3-11-27(19)26-21)15-9-10-24-17-8-7-14(22(23)28)12-16(15)17/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRXNBXKWIJUQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=C(C=CC5=NC=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220362 | |
| Record name | Galunisertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Galunisertib | |
CAS RN |
700874-72-2 | |
| Record name | Galunisertib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700874-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galunisertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0700874722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galunisertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11911 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Galunisertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GALUNISERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OKH1W5LZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



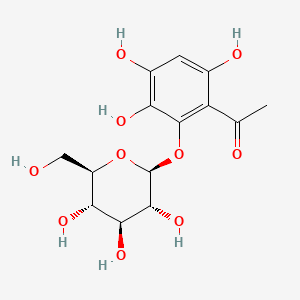

![[(1s)-1-Isothiocyanatoethyl]benzene](/img/structure/B1674335.png)
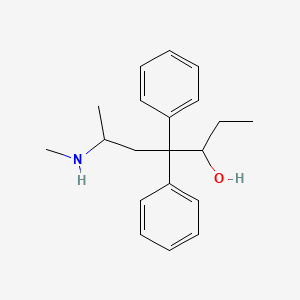
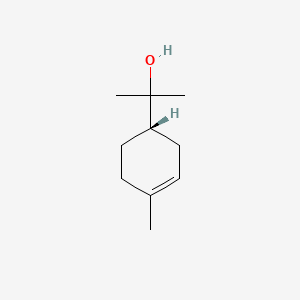


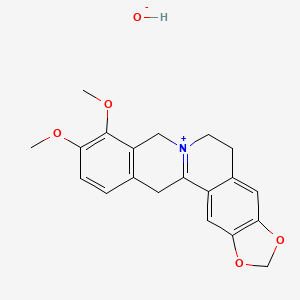


![4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-3-methyl-1-oxo-1-[[(2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carbonyl]amino]butan-2-yl]benzene-1,4-dicarboxamide](/img/no-structure.png)
![2-[3-[1-[[2-(3,4-Dichlorophenyl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenoxy]acetic acid](/img/structure/B1674350.png)

